Thermal Stability Advantage Over Unsubstituted Cores
Thermogravimetric analysis (TGA) of a 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivative demonstrates exceptional thermal stability, exhibiting no weight loss until 360 °C and no change in crystalline structure until at least 250 °C [1]. This thermal robustness is attributed to the stabilizing influence of the N1 and C6 methyl groups on the fused heterocyclic framework [1]. In contrast, unsubstituted 1H-pyrazolo[3,4-b]pyridine and many other nitrogen-rich heterocycles typically exhibit thermal decomposition onset below 200 °C [2].
| Evidence Dimension | Thermal decomposition onset (TGA) |
|---|---|
| Target Compound Data | No weight loss until 360 °C; no phase change until at least 250 °C |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[3,4-b]pyridine and other nitrogen heterocycles (class baseline) |
| Quantified Difference | >100 °C higher decomposition onset |
| Conditions | TGA under nitrogen and air; variable temperature PXRD |
Why This Matters
This thermal stability enables more robust synthetic and formulation processes, reducing degradation during high-temperature reactions or storage.
- [1] Figure 3: Thermal stability of compound 1. (2014). Nature Communications, 5, 6131. View Source
- [2] Pang, X., et al. (2020). Thermal stability of nitrogen-rich heterocyclic compounds: A review. Journal of Thermal Analysis and Calorimetry, 141(3), 1123-1138. View Source
